molecular formula C17H16BrF3O B13957710 2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene

2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene

Cat. No.: B13957710
M. Wt: 373.2 g/mol
InChI Key: UBOMXYQNCRGKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene is an organic compound that features a bromine atom, a trifluoromethyl group, and a cyclohexyloxy group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene typically involves the bromination of a naphthalene derivative followed by the introduction of the trifluoromethyl-cyclohexyloxy group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent introduction of the trifluoromethyl-cyclohexyloxy group can be carried out using appropriate reagents and catalysts under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be utilized.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxy-naphthalene
  • 2-Bromo-6-(4-methyl-cyclohexyloxy)-naphthalene
  • 2-Bromo-6-(4-chlorocyclohexyloxy)-naphthalene

Uniqueness

2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where enhanced lipophilicity and metabolic stability are desired.

Properties

Molecular Formula

C17H16BrF3O

Molecular Weight

373.2 g/mol

IUPAC Name

2-bromo-6-[4-(trifluoromethyl)cyclohexyl]oxynaphthalene

InChI

InChI=1S/C17H16BrF3O/c18-14-5-1-12-10-16(6-2-11(12)9-14)22-15-7-3-13(4-8-15)17(19,20)21/h1-2,5-6,9-10,13,15H,3-4,7-8H2

InChI Key

UBOMXYQNCRGKBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(F)(F)F)OC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.